molecular formula C12H18N4O B13166891 2-Morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-6-amine CAS No. 929973-65-9

2-Morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-6-amine

Cat. No.: B13166891
CAS No.: 929973-65-9
M. Wt: 234.30 g/mol
InChI Key: IOLVDEHYEZMUIO-UHFFFAOYSA-N
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Description

2-(morpholin-4-yl)-5,6,7,8-tetrahydroquinazolin-6-amine is a heterocyclic compound that features a morpholine ring fused to a tetrahydroquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(morpholin-4-yl)-5,6,7,8-tetrahydroquinazolin-6-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a morpholine derivative with a quinazoline precursor. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for yield and purity, often involving multiple steps including purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(morpholin-4-yl)-5,6,7,8-tetrahydroquinazolin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while substitution reactions can introduce various alkyl groups to the morpholine ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(morpholin-4-yl)-5,6,7,8-tetrahydroquinazolin-6-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular pathways involved in inflammation and cell proliferation, making it a candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(morpholin-4-yl)-5,6,7,8-tetrahydroquinazolin-6-amine apart is its unique combination of a morpholine ring and a tetrahydroquinazoline core, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

CAS No.

929973-65-9

Molecular Formula

C12H18N4O

Molecular Weight

234.30 g/mol

IUPAC Name

2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-6-amine

InChI

InChI=1S/C12H18N4O/c13-10-1-2-11-9(7-10)8-14-12(15-11)16-3-5-17-6-4-16/h8,10H,1-7,13H2

InChI Key

IOLVDEHYEZMUIO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC(=NC=C2CC1N)N3CCOCC3

Origin of Product

United States

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